Cas no 83467-48-5 (Thymidine, 3'-O-[(1,1-dimethylethyl)diphenylsilyl]-)

Thymidine, 3'-O-[(1,1-dimethylethyl)diphenylsilyl]- structure
83467-48-5 structure
Product name:Thymidine, 3'-O-[(1,1-dimethylethyl)diphenylsilyl]-
CAS No:83467-48-5
MF:C26H32N2O5Si
MW:480.62818813324
CID:831255

Thymidine, 3'-O-[(1,1-dimethylethyl)diphenylsilyl]- Chemical and Physical Properties

Names and Identifiers

    • Thymidine, 3'-O-[(1,1-dimethylethyl)diphenylsilyl]-
    • ((2R,4S,5R)-4-(TERT-BUTYLDIPHENYLSILYLOXY)-5-(HYDROXYMETHYL)-TETRAHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE
    • 2'-Deoxy-3'-O-[(2-methyl-2-propanyl)(diphenyl)silyl]-3,4-dihydrot hymidine
    • 3′-O-[(1,1-Dimethylethyl)diphenylsilyl]thymidine (ACI)
    • Inchi: 1S/C26H32N2O5Si/c1-18-16-28(25(31)27-24(18)30)23-15-21(22(17-29)32-23)33-34(26(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,21-23,29H,15,17H2,1-4H3,(H,27,30,31)/t21-,22+,23+/m0/s1
    • InChI Key: HEHSUGMKUBTCGE-YTFSRNRJSA-N
    • SMILES: [Si](C1C=CC=CC=1)(C1C=CC=CC=1)(C(C)(C)C)O[C@H]1C[C@H](N2C=C(C)C(=O)NC2=O)O[C@@H]1CO

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7

Thymidine, 3'-O-[(1,1-dimethylethyl)diphenylsilyl]- Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.1 Reagents: Zinc Solvents: Acetic acid
Reference
A novel route to pyrimidine nucleosides via intramolecular couplings of bases with 2'-deoxyribosides: quick and stereospecific...but with a 'twist'
Lipshutz, Bruce H.; et al, Synthesis, 1994, (12), 1476-84

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  overnight, rt
2.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Reference
Synthesis and Intracellular Uptake of Rhodamine-Nucleolipid Conjugates into a Nanoemulsion Vehicle
Cunha, Anthony; et al, ACS Omega, 2020, 5(11), 5815-5823

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Amberlyst 15 Solvents: Methanol
Reference
Preparation of 4'-Substituted Thymidines by Substitution of the Thymidine 5'-Esters
Jung, Michael E.; et al, Journal of Organic Chemistry, 2001, 66(8), 2624-2635

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Cupric nitrate Solvents: Methanol ;  45 min, rt
Reference
Copper(II)nitrate catalyzed regioselective protection of primary alcohols with 4,4'-dimethoxytrityl and 2,7-dimethyl-9-phenyl xanthen-9-yl groups in nucleosides and carbohydrates
Penjarla, Srishylam; et al, Nucleosides, 2018, 37(4), 232-247

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 5-Ethylthio-1H-tetrazole Solvents: Dichloromethane ;  0 °C; 5 h, 0 °C
1.2 Solvents: Water ;  10 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Identification of Specific Nonbridging Phosphate Oxygens Important for DNA Cleavage by Human Topoisomerase I
Gao, Rong; et al, Biochemistry, 2004, 43(20), 6167-6181

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane
1.2 Reagents: Sodium carbonate
Reference
Minor Groove Functional Groups Are Critical for the B-Form Conformation of Duplex DNA
Lan, Tao; et al, Biochemistry, 2001, 40(4), 968-976

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Zirconocene, dichloride Solvents: Dichloromethane
2.1 Reagents: Zinc Solvents: Acetic acid
Reference
A novel route to pyrimidine nucleosides via intramolecular couplings of bases with 2'-deoxyribosides: quick and stereospecific...but with a 'twist'
Lipshutz, Bruce H.; et al, Synthesis, 1994, (12), 1476-84

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Acetone ,  Water
Reference
Selective cleavage of O-(dimethoxytrityl) protecting group with sodium periodate
Rejman, Dominik; et al, Collection of Czechoslovak Chemical Communications, 2002, 67(4), 502-508

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pyridine ,  Imidazole Solvents: Dimethylformamide ;  3 d, rt
1.2 Reagents: Water ;  0.5 h, rt
1.3 Reagents: Dichloroacetic acid ,  Triethylsilane ;  18 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Unlocking P(V): Reagents for chiral phosphorothioate synthesis
Knouse, Kyle W. ; et al, Science (Washington, 2018, 361(6408), 1234-1238

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Pyridine ,  tert-Butyldimethylsilyl chloride Catalysts: 4-(Dimethylamino)pyridine ;  overnight, rt
1.2 Reagents: Imidazole Solvents: Dimethylformamide ;  overnight, rt
1.3 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Reference
An organo-catalyzed Stetter reaction as a bio-inspired tool for the synthesis of nucleic acid-based bio-conjugates
Hamoud, Aladin; et al, Organic & Biomolecular Chemistry, 2018, 16(10), 1760-1769

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Reference
Synthesis and Structural Study of ribo-Dioxaphosphorinane-Constrained Nucleic Acid Dinucleotides (ribo-α,β-D-CNA)
Maturano, Marie; et al, European Journal of Organic Chemistry, 2012, 2012(4), 721-730

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Acetonitrile ;  0.5 h, 15 - 25 °C
1.2 2 h, 15 - 25 °C
1.3 Reagents: Methanol ;  1 h, 15 - 25 °C; 25 °C → 5 °C
1.4 Reagents: Trifluoroacetic acid ,  1-Dodecanethiol ;  0.5 h, -5 - 5 °C; 1.5 h, 0 - 10 °C
1.5 Reagents: 1-Methylimidazole ;  0.5 h, 0 - 10 °C
Reference
Development of Kilogram-Scale Convergent Liquid-Phase Synthesis of Oligonucleotides
Zhou, Xuan; et al, Journal of Organic Chemistry, 2022, 87(4), 2087-2110

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Sodium carbonate
Reference
Synthesis of a dA-dT Base Pair Analogue and Its Effects on DNA-Ligand Binding
Lan, Tao; et al, Bioorganic Chemistry, 2001, 29(4), 198-210

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  overnight, rt
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Reference
Synthesis and Intracellular Uptake of Rhodamine-Nucleolipid Conjugates into a Nanoemulsion Vehicle
Cunha, Anthony; et al, ACS Omega, 2020, 5(11), 5815-5823

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Solvents: Acetonitrile ,  Water
Reference
A novel palladium-catalyzed coupling strategy for the rapid synthesis of nucleic acid analogs bearing modified backbones
Abbas, Sahar; et al, Synlett, 1999, (7), 1124-1126

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Methyllithium
Reference
Disaccharide nucleosides. Synthesis of pyrimidine 5'-O-β-D-ribofuranosylribo- and -2'-deoxyribonucleosides
Rodionov, A. A.; et al, Bioorganicheskaya Khimiya, 1999, 25(3), 203-210

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid
Reference
A novel route to pyrimidine nucleosides via intramolecular couplings of bases with 2'-deoxyribosides: quick and stereospecific...but with a 'twist'
Lipshutz, Bruce H.; et al, Synthesis, 1994, (12), 1476-84

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dimethylformamide
1.2 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Zinc Solvents: Acetic acid
Reference
A novel route to pyrimidine nucleosides via intramolecular couplings of bases with 2'-deoxyribosides: quick and stereospecific...but with a 'twist'
Lipshutz, Bruce H.; et al, Synthesis, 1994, (12), 1476-84

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  15 min, rt; rt → 50 °C; 18 h, 50 °C
2.1 Reagents: Boron trifluoride etherate ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
2.2 Solvents: Acetonitrile ;  rt; overnight, rt
Reference
Modified Synthesis of 3'-OTBDPS-Protected Furanoid Glycal
Temburnikar, Kartik; et al, Nucleosides, 2012, 31(4), 319-327

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  15 min, rt
1.2 3 h, rt
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  15 min, rt; rt → 50 °C; 18 h, 50 °C
3.1 Reagents: Boron trifluoride etherate ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
3.2 Solvents: Acetonitrile ;  rt; overnight, rt
Reference
Modified Synthesis of 3'-OTBDPS-Protected Furanoid Glycal
Temburnikar, Kartik; et al, Nucleosides, 2012, 31(4), 319-327

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide
1.2 Solvents: Water
2.1 Reagents: Amberlyst 15 Solvents: Methanol
Reference
Preparation of 4'-Substituted Thymidines by Substitution of the Thymidine 5'-Esters
Jung, Michael E.; et al, Journal of Organic Chemistry, 2001, 66(8), 2624-2635

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Acetonitrile ,  Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). A new reagent for the cleavage of tetrahydropyranyl, silyl, and 4,4'-dimethoxytrityl ethers
Ramasamy, Kanda S.; et al, Synlett, 1999, (6), 709-712

Thymidine, 3'-O-[(1,1-dimethylethyl)diphenylsilyl]- Raw materials

Thymidine, 3'-O-[(1,1-dimethylethyl)diphenylsilyl]- Preparation Products

Thymidine, 3'-O-[(1,1-dimethylethyl)diphenylsilyl]- Related Literature

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